![molecular formula C6H10N2O3S B039666 (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid CAS No. 114132-84-2](/img/structure/B39666.png)
(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid
Overview
Description
(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid, also known as L-cysteine sulfinic acid, is an amino acid derivative that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid exerts its effects through various mechanisms, including the regulation of oxidative stress, inflammation, and apoptosis. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, reducing the damage caused by reactive oxygen species. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, reducing inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells through the activation of caspase enzymes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of gene expression, and the improvement of mitochondrial function. It has been shown to increase the levels of neurotransmitters, such as dopamine and acetylcholine, improving cognitive function. Additionally, it has been found to regulate the expression of genes involved in oxidative stress and inflammation, reducing the risk of neurodegenerative disorders and cardiovascular diseases. Moreover, this compound has been shown to improve mitochondrial function, reducing the risk of mitochondrial dysfunction and associated diseases.
Advantages and Limitations for Lab Experiments
The advantages of using (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid in lab experiments include its antioxidant, anti-inflammatory, and neuroprotective properties, making it a useful tool in the study of various diseases. Additionally, its cardioprotective and anticancer effects make it a promising candidate for the development of new therapies. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
The future directions for the study of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid include the investigation of its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Additionally, further studies are needed to determine its optimal dosage and administration, as well as its potential toxicity. Moreover, the development of new synthesis methods and analogs of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Synthesis Methods
The synthesis of (4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid can be achieved through various methods, including the oxidation of this compound or L-cystine with hydrogen peroxide, ozone, or potassium permanganate. Another method involves the reaction of this compound with sulfuric acid and nitrite ions. The resulting compound can be purified through recrystallization or chromatography.
Scientific Research Applications
(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid has been studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. It has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of Alzheimer's disease, Parkinson's disease, and stroke. Additionally, this compound has been found to have cardioprotective effects, reducing the risk of heart failure and myocardial infarction. Furthermore, it has been shown to inhibit the growth and proliferation of cancer cells, making it a potential anticancer agent.
properties
IUPAC Name |
(4S,6R)-2-oxo-6-(sulfanylmethyl)-1,3-diazinane-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S/c9-5(10)4-1-3(2-12)7-6(11)8-4/h3-4,12H,1-2H2,(H,9,10)(H2,7,8,11)/t3-,4+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTQEFMFFFMOJH-DMTCNVIQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1C(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=O)N[C@@H]1C(=O)O)CS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30921279 | |
Record name | 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
114132-84-2 | |
Record name | 4-Carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114132842 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-6-(sulfanylmethyl)-3,4,5,6-tetrahydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30921279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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